

# Inter-Laboratory Validation of 4-Bromo-2-methylbenzonitrile: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-methylbenzonitrile

Cat. No.: B1267194

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This guide provides a framework for the inter-laboratory validation of **4-Bromo-2-methylbenzonitrile**, a key intermediate in the pharmaceutical and agrochemical industries.<sup>[1]</sup> By establishing standardized analytical procedures and comparing results across different laboratories, a robust and reliable quality profile of this compound can be ensured. This document outlines detailed experimental protocols for the characterization of **4-Bromo-2-methylbenzonitrile** and compares its key properties with those of its structural isomers, 4-Bromo-3-methylbenzonitrile and 3-Bromo-4-methylbenzonitrile, which are also used in various synthetic applications.<sup>[1][2]</sup>

## Comparative Overview of Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2-methylbenzonitrile** and its selected alternatives is presented below. Consistent and accurate determination of these properties is a primary goal of inter-laboratory validation.

Property	4-Bromo-2-methylbenzonitrile	4-Bromo-3-methylbenzonitrile	3-Bromo-4-methylbenzonitrile
CAS Number	67832-11-5[3]	41963-20-6[4]	42872-74-2
Molecular Formula	C8H6BrN[3]	C8H6BrN[4]	C8H6BrN
Molecular Weight	196.04 g/mol [3]	196.04 g/mol [4]	196.04 g/mol
Melting Point	65-69 °C[3]	Not available	41-45 °C
Appearance	Solid[3]	White to off-white solid[1]	Solid

## Experimental Protocols for Inter-Laboratory Validation

To ensure consistency and comparability of data across different laboratories, the following detailed experimental protocols are proposed.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **4-Bromo-2-methylbenzonitrile** and identify any impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for MS compatibility)

#### Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). For mass spectrometry applications, 0.1% formic acid can be added to both solvents.[5]
- **Standard Solution Preparation:** Accurately weigh and dissolve **4-Bromo-2-methylbenzonitrile** in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
- **Sample Solution Preparation:** Prepare the sample solution in the same manner as the standard solution.
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 30 °C
  - UV Detection Wavelength: 254 nm
- **Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- **Data Analysis:** Calculate the purity of the sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram.

## Identity Confirmation by Spectroscopic Methods

### 2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

**Objective:** To confirm the identity of **4-Bromo-2-methylbenzonitrile** by identifying its characteristic functional groups.

#### Instrumentation:

- FTIR spectrometer with an ATR accessory

#### Procedure:

- **Sample Preparation:** Place a small amount of the powdered sample directly on the ATR crystal.
- **Data Acquisition:** Record the FTIR spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Compare the obtained spectrum with a reference spectrum of **4-Bromo-2-methylbenzonitrile**. Key characteristic peaks to look for include the  $\text{C}\equiv\text{N}$  stretch (around 2230  $\text{cm}^{-1}$ ) and C-Br stretch.

## 2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of **4-Bromo-2-methylbenzonitrile**.

#### Instrumentation:

- NMR spectrometer (e.g., 400 MHz)

#### Reagents:

- Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- Tetramethylsilane (TMS) as an internal standard

#### Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
- **Data Acquisition:** Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra.
- **Data Analysis:** Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of **4-Bromo-2-methylbenzonitrile**.

## Purity and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify any volatile impurities in the sample.

Instrumentation:

- GC-MS system

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
  - Injector Temperature: 250 °C
  - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the main peak corresponding to **4-Bromo-2-methylbenzonitrile** and any impurity peaks by comparing their mass spectra with a reference library.<sup>[6]</sup> Calculate the relative purity based on the peak areas.

## Melting Point Determination

Objective: To determine the melting point range of the sample as an indicator of purity.

Instrumentation:

- Melting point apparatus

#### Procedure:

- **Sample Preparation:** Ensure the sample is dry and finely powdered.<sup>[7]</sup> Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.<sup>[8]</sup>
- **Measurement:** Place the capillary tube in the melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.<sup>[8]</sup>
- **Data Recording:** Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.<sup>[9]</sup> Pure compounds typically have a sharp melting point range of 0.5-1 °C.<sup>[9]</sup>

## Data Presentation for Inter-Laboratory Comparison

The following tables provide a template for summarizing and comparing the quantitative data obtained from different laboratories.

Table 1: HPLC Purity Data

Laboratory ID	Sample ID	Retention Time (min)	Peak Area	Purity (%)
Lab A	4-Bromo-2-methylbenzonitrile			
Lab B	4-Bromo-2-methylbenzonitrile			
Lab C	4-Bromo-2-methylbenzonitrile			
Lab A	4-Bromo-3-methylbenzonitrile			
Lab B	4-Bromo-3-methylbenzonitrile			
Lab C	4-Bromo-3-methylbenzonitrile			
Lab A	3-Bromo-4-methylbenzonitrile			
Lab B	3-Bromo-4-methylbenzonitrile			
Lab C	3-Bromo-4-methylbenzonitrile			

Table 2: Melting Point Data

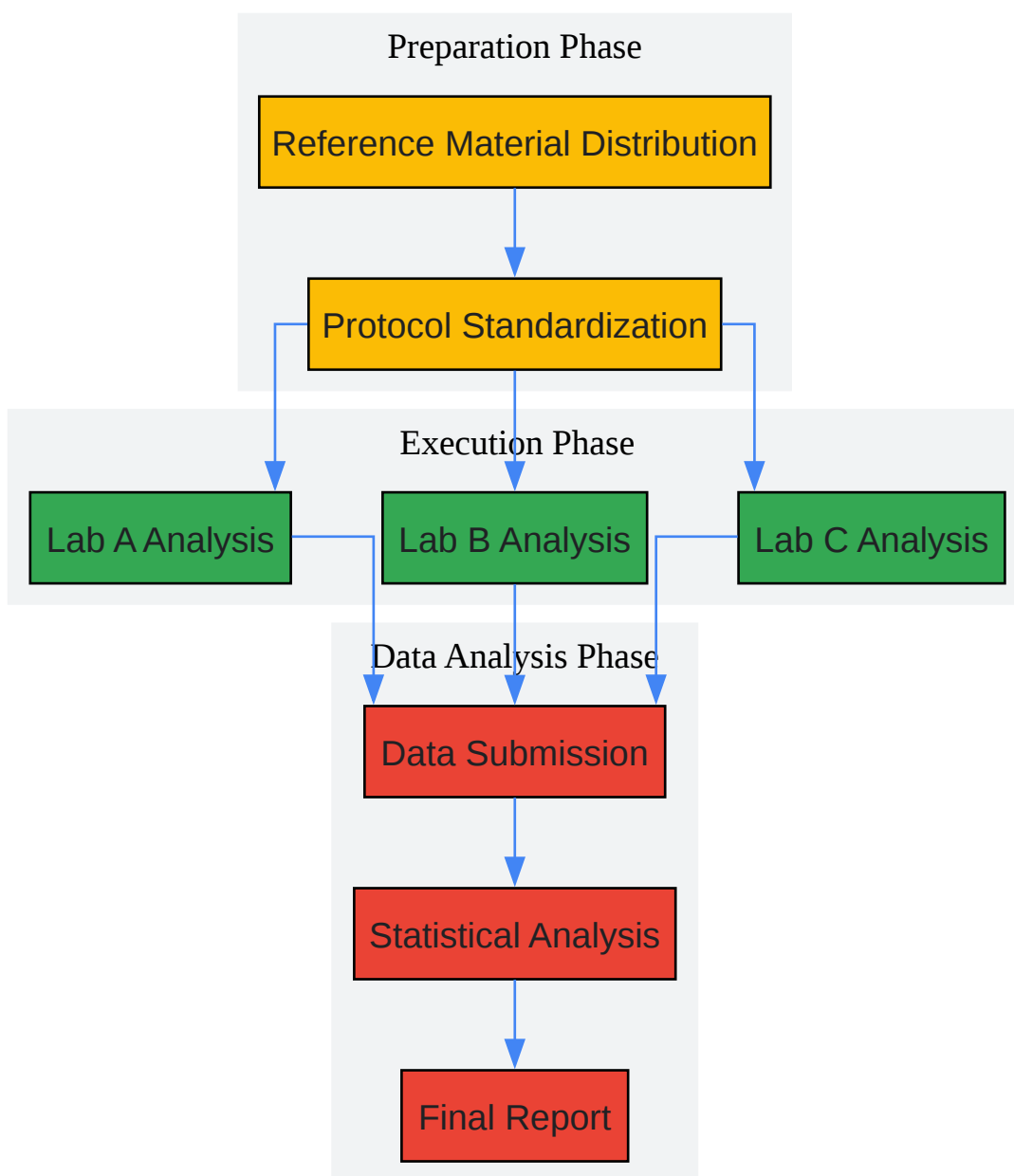
Laboratory ID	Sample ID	Melting Point Range (°C)
Lab A	4-Bromo-2-methylbenzonitrile	
Lab B	4-Bromo-2-methylbenzonitrile	
Lab C	4-Bromo-2-methylbenzonitrile	
Lab A	4-Bromo-3-methylbenzonitrile	
Lab B	4-Bromo-3-methylbenzonitrile	
Lab C	4-Bromo-3-methylbenzonitrile	
Lab A	3-Bromo-4-methylbenzonitrile	
Lab B	3-Bromo-4-methylbenzonitrile	
Lab C	3-Bromo-4-methylbenzonitrile	

## Visualizations

### Workflow for Inter-Laboratory Validation

The following diagram illustrates the proposed workflow for the inter-laboratory validation study.



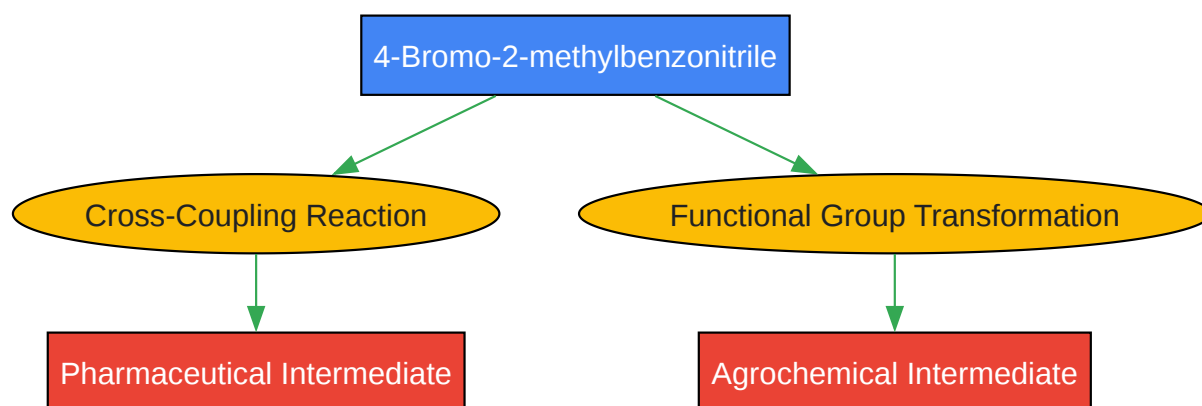


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Caption: Workflow of the inter-laboratory validation process.

## Synthetic Pathway Utilizing 4-Bromo-2-methylbenzonitrile

This diagram shows a representative synthetic pathway where **4-Bromo-2-methylbenzonitrile** can be used as a key intermediate.



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